Cas no 5409-54-1 (N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide)
5409-54-1 structure
Product Name:N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
Numero CAS:5409-54-1
MF:C14H13NO2
MW:227.258523702621
CID:939649
PubChem ID:79419
Update Time:2025-04-19
N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
- N-(2-hydroxy-5-phenylphenyl)acetamide
- N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide
- 3-Acetamino-4-oxy-diphenyl
- 3-Acetamino-biphenylol-(4)
- AC1L2XCS
- AC1Q5M9X
- Acetanilide, 2'-hydroxy-5'-phenyl-
- n-(4-hydroxybiphenyl-3-yl)acetamide
- N-(4-Hydroxy-biphenyl-3-yl)-acetamide
- N-[4-hydroxy(1,1'-biphenyl)-3-yl]acetamide
- NSC12483
- SureCN4665439
- Oprea1_622722
- N-(4-Hydroxy[1,1-biphenyl]-3-yl)acetamide
- cid_79419
- SCHEMBL4665439
- UNII-BQB4H6KVM4
- EINECS 226-480-3
- SR-01000361244-1
- SMR000010843
- N-(2-oxidanyl-5-phenyl-phenyl)ethanamide
- N-(2-hydroxy-5-phenyl-phenyl)acetamide
- DTXSID2063846
- 6-Acetamido-4-phenylphenol
- NSC 12483
- 5409-54-1
- SR-01000361244
- ODBZGVNPNRYIIU-UHFFFAOYSA-N
- NSC-12483
- Oprea1_102141
- MLS000030849
- AKOS000507839
- CHEMBL269928
- Acetamide, N-(4-hydroxy(1,1'-biphenyl)-3-yl)-
- HS-3915
- Acetamide, N-(4-hydroxy[1,1'-biphenyl]-3-yl)-
- N-(4-Hydroxy(1,1'-biphenyl)-3-yl)acetamide
- N-{4-HYDROXY-[1,1'-BIPHENYL]-3-YL}ACETAMIDE
- HMS2403K16
- BDBM80350
- NS00032951
- BQB4H6KVM4
-
- Inchi: 1S/C14H13NO2/c1-10(16)15-13-9-12(7-8-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16)
- Chiave InChI: ODBZGVNPNRYIIU-UHFFFAOYSA-N
- Sorrisi: OC1=CC=C(C=C1NC(C)=O)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 227.09469
- Massa monoisotopica: 227.094628657g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 261
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 49.3Ų
Proprietà sperimentali
- PSA: 49.33
- LogP: 3.09060
N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide Letteratura correlata
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
5409-54-1 (N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide) Prodotti correlati
- 6375-17-3(N-(2-Hydroxy-5-methylphenyl)acetamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso